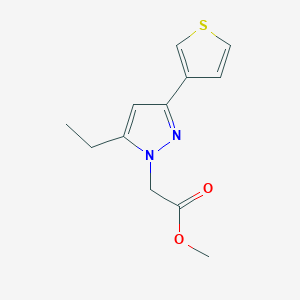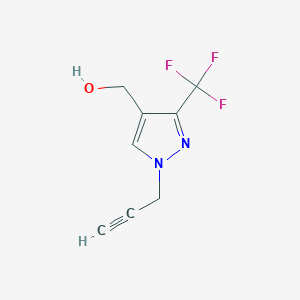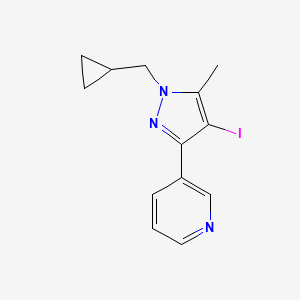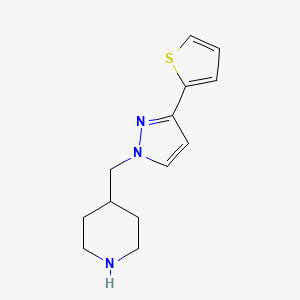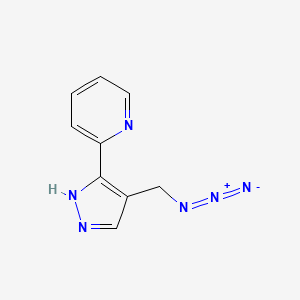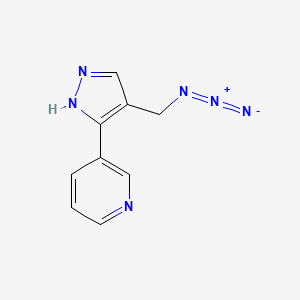
2-氯-N-甲基-N-(四氢-2H-噻吩-4-基)丁酰胺
描述
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide, also known as chloromethylbutanamide, is an organic compound with a wide range of applications in various scientific research fields. It is a colorless, odorless, and hygroscopic solid substance with a molecular weight of 242.67 g/mol and a melting point of 156.7°C. It is soluble in water, ethanol, and chloroform and can be synthesized from the reaction of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanoyl chloride and sodium amide in dimethylformamide.
科学研究应用
合成化学应用
新化合物的合成
研究表明,通过各种化学反应可以合成相关的丁酰胺衍生物,表明类似化合物在创建新的化学实体中具有潜在的用途。例如,一系列新的 3-氨基-N-(4-芳基-1,1-二氧代噻吩-4-基)丁酰胺被研究为二肽基肽酶 IV (DPP-4) 抑制剂,展示了合成复杂分子用于治疗目的 (Nitta et al., 2012).
机理研究和动力学
对涉及取代丁酰胺的反应的动力学和机理的研究提供了宝贵的见解,了解这些化合物在不同条件下的行为。这项研究可以增强我们对化学过程的理解,可能导致相关化合物的更有效的合成途径 (Sedlák et al., 2002).
药物化学应用
生物活性评估
丁酰胺的衍生物已被合成并评估其生物活性。例如,研究了 N-[3-氯-2-(取代)-4-氧氮杂环丁烷-1-基]-4-(1H-吲哚-3-基)丁酰胺衍生物的 α-淀粉酶抑制活性,表明在管理糖尿病等疾病中具有潜在应用 (Mathew et al., 2015).
治疗靶点的酶抑制
针对特定酶(例如治疗 2 型糖尿病的 DPP-4 抑制剂)的丁酰胺衍生物的设计和合成例证了此类化合物的治疗应用。这些研究有助于开发具有改进的疗效和安全性特征的新药 (Nitta et al., 2012).
属性
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZNHEJJCYSYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



